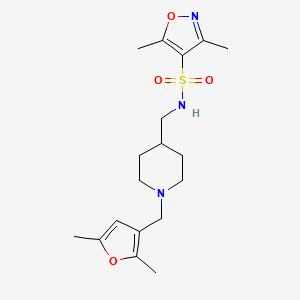
N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H27N3O4S and its molecular weight is 381.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure that includes:
- Piperidine core : Known for its diverse biological activities.
- Furan moiety : Contributes to the compound's reactivity and interaction with biological targets.
- Isoxazole and sulfonamide groups : Implicated in various pharmacological effects.
The molecular formula is C15H22N2O3S with a molecular weight of approximately 306.41 g/mol. The compound's structure is critical for its biological activity, influencing its interaction with enzymes and receptors.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes, which may include:
- Preparation of 2,5-dimethylfuran : Achieved through reactions involving furan and ethylene under acidic conditions.
- Functionalization of the piperidine ring : Introducing various substituents to enhance biological activity.
- Formation of the isoxazole sulfonamide : This step is crucial for imparting antibacterial properties.
Optimizing reaction conditions such as temperature, solvent choice, and reaction time is essential for achieving high yields and purity.
Antibacterial Properties
Sulfonamides are well-known antibacterial agents that inhibit the growth of both gram-negative and gram-positive bacteria. The incorporation of a sulfonamide fragment into the structure of this compound suggests potential antibacterial activity. Research indicates that compounds with similar structures have demonstrated significant inhibition against bacterial strains .
Enzyme Inhibition
This compound has been investigated for its potential as an inhibitor of key enzymes involved in cancer progression:
- Anaplastic Lymphoma Kinase (ALK) : Targeting ALK may provide therapeutic benefits in certain types of cancer.
- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR is crucial in cancer treatment due to its role in cell proliferation and survival.
The mechanism of action likely involves binding to these receptors or enzymes, altering their activity and leading to reduced tumor growth .
Study on Antibacterial Activity
A study exploring the antibacterial efficacy of sulfonamide derivatives found that compounds similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| N-(...) | S. aureus | 8 µg/mL |
Study on Cancer Inhibition
In another study focusing on cancer cell lines, this compound was shown to inhibit cell proliferation effectively in A549 lung cancer cells. The IC50 value was determined to be 15 µM, indicating significant cytotoxicity .
Eigenschaften
IUPAC Name |
N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-12-9-17(14(3)24-12)11-21-7-5-16(6-8-21)10-19-26(22,23)18-13(2)20-25-15(18)4/h9,16,19H,5-8,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBZWBJOZOKESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)C3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













